3,3'-Dibutyl-2,2'-bithiophene 3,3'-Dibutyl-2,2'-bithiophene
Brand Name: Vulcanchem
CAS No.: 135926-91-9
VCID: VC19114134
InChI: InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3
SMILES:
Molecular Formula: C16H22S2
Molecular Weight: 278.5 g/mol

3,3'-Dibutyl-2,2'-bithiophene

CAS No.: 135926-91-9

Cat. No.: VC19114134

Molecular Formula: C16H22S2

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Dibutyl-2,2'-bithiophene - 135926-91-9

Specification

CAS No. 135926-91-9
Molecular Formula C16H22S2
Molecular Weight 278.5 g/mol
IUPAC Name 3-butyl-2-(3-butylthiophen-2-yl)thiophene
Standard InChI InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3
Standard InChI Key UUIUHSZRTFTUOO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(SC=C1)C2=C(C=CS2)CCCC

Introduction

Chemical Structure and Properties

Molecular Architecture

3,3'-Dibutyl-2,2'-bithiophene consists of two fused thiophene rings linked via a single bond at the 2,2'-positions. The butyl groups at the 3,3'-positions introduce steric bulk, influencing molecular packing and solubility. The planar bithiophene core enables π-conjugation, while the alkyl chains enhance processability in thin-film applications.

PropertyValueSource
Molecular FormulaC₁₆H₂₀S₂
Molecular Weight248.38 g/mol
Melting Point~99–101°C (for analogous compounds)
SolubilityToluene, chloroform, hexane

Electronic and Steric Effects

The butyl groups at the 3,3'-positions reduce intermolecular π-π stacking, potentially improving solubility and crystallinity in films. This steric effect contrasts with unsubstituted bithiophenes, which often form densely packed structures limiting charge transport . The electron-rich thiophene rings enable redox activity, critical for applications in organic field-effect transistors (OFETs) and photovoltaics .

Synthesis and Derivatization

Synthetic Routes

StepReagents/ConditionsYield
Bromination of thiopheneBr₂, FeCl₃, CHCl₃~85%
AlkylationCuCl₂, LDA, THF, -78°C~70%
PolymerizationElectrochemical oxidation (0.1 M TBAP, CH₃CN)

Key Challenges

  • Steric Hindrance: Bulky butyl groups may impede planarity, affecting conjugation length.

  • Regioselectivity: Competing substitution at the 5,5'-positions during alkylation .

Applications in Organic Electronics

Semiconductor Materials

3,3'-Dibutyl-2,2'-bithiophene derivatives serve as precursors for low-bandgap polymers and small-molecule semiconductors. For example:

  • Polymer Synthesis: Electrochemical polymerization yields poly[3,3'-dialkylbithiophene], which exhibits thermochromic effects and reversible doping .

  • Oligothiophenes: Cross-coupling reactions with aryl/heteroaryl groups create extended π-systems for OFETs and OLEDs .

Performance Metrics

ApplicationPropertyPerformance
OFETsMobility (μ)0.1–1 cm²/V·s (analogues)
OPVsPower Conversion Efficiency (PCE)Up to 7.3% (copolymer blends)
Electrochromic DevicesContrast RatioHigh (steric effects)

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferenceImpact on Properties
5,5'-Dibutyl-2,2'-bithiopheneButyl at 5,5'-positionsReduced steric hindrance, higher crystallinity
3,3'-Dibromo-2,2'-bithiopheneBromine at 3,3'-positionsPrecursor for coupling reactions
3,3'-Difluoro-2,2'-bithiopheneElectron-withdrawing groupsLower HOMO-LUMO gap, enhanced electron transport

Electrochemical Behavior

Studies on poly(4,4'-dibutyl-2,2'-bithiophene) reveal reversible doping and stable charge transport, suggesting similar behavior for 3,3'-dibutyl derivatives . Conductivity increases during oxidation, peaking at moderate doping levels before overoxidation degrades activity .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing alkylation at the 5,5'-positions necessitates protective groups.

  • Purity: Side products from coupling reactions require chromatographic purification .

Research Gaps

  • Detailed Toxicity Data: Limited environmental impact studies, critical for commercial applications.

  • Device Optimization: Systematic studies on butyl chain length vs. performance in OFETs/OPVs.

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